molecular formula C14H14N4O5S B11475876 5-(Morpholinosulfonyl)-1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid

5-(Morpholinosulfonyl)-1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid

Cat. No.: B11475876
M. Wt: 350.35 g/mol
InChI Key: NUDSGJJXPPNKJO-UHFFFAOYSA-N
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Description

5-(Morpholinosulfonyl)-1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholinosulfonyl)-1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Morpholinosulfonyl)-1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Morpholinosulfonyl)-1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its morpholinosulfonyl group can enhance its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Morpholinosulfonyl)-1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid stands out due to its unique combination of functional groups. The presence of the morpholinosulfonyl group enhances its solubility and bioavailability, making it a more effective candidate for therapeutic applications. Additionally, its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with potentially novel properties .

Properties

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

IUPAC Name

7-morpholin-4-ylsulfonyl-2,4-dihydropyrazolo[3,4-b]indole-1-carboxylic acid

InChI

InChI=1S/C14H14N4O5S/c19-14(20)12-11-9-7-8(1-2-10(9)15-13(11)17-16-12)24(21,22)18-3-5-23-6-4-18/h1-2,7H,3-6H2,(H,19,20)(H2,15,16,17)

InChI Key

NUDSGJJXPPNKJO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC4=NNC(=C34)C(=O)O

Origin of Product

United States

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